molecular formula C6H14O2 B1277289 2-Propylpropane-1,3-diol CAS No. 2612-28-4

2-Propylpropane-1,3-diol

Cat. No. B1277289
CAS RN: 2612-28-4
M. Wt: 118.17 g/mol
InChI Key: FZHZPYGRGQZBCV-UHFFFAOYSA-N
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Description

The compound 2-Propylpropane-1,3-diol, while not directly synthesized or analyzed in the provided papers, is related to various substituted propane-1,3-diols that have been synthesized and studied for different applications. These compounds generally consist of a three-carbon diol with various substituents that can affect their physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of substituted propane-1,3-diols can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-substituted 2-aminopropane-1,3-diols was achieved by introducing a phenyl ring into the alkyl chain of a lead compound, which was derived from myriocin. The position of the phenyl ring was crucial for the immunosuppressive activity of the compounds . Similarly, 2-phenylpropane-1,3-diol was synthesized using ethyl-2-phenylacetate and other reagents, with an overall yield of 80.1% . These methods show the versatility in the synthesis of propane-1,3-diol derivatives.

Molecular Structure Analysis

The molecular structure of substituted propane-1,3-diols can significantly influence their properties and reactivity. For example, the X-ray crystal structures of certain 1,3-diphenyl-2-substituted propane-1,3-diones showed cis-diketo conformations, which is a structural feature that can affect their chemical behavior . The absolute configuration at the quaternary carbon atom was found to be important for the immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols .

Chemical Reactions Analysis

The chemical reactivity of propane-1,3-diol derivatives can lead to the formation of various products depending on the reaction conditions. For example, 1-phenylpropane-1,2-dione reacts with urea in acid solution to form bicyclic or spiro-compounds . The synthesis of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane from 1,3-diphenyl-2-propanone also illustrates the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of propane-1,3-diol derivatives are influenced by their molecular structures. For instance, the presence of a phenyl ring and its position in the alkyl side chain affected the lymphocyte-decreasing effect and immunosuppressive activity of synthesized compounds . The thermal stability of 1,2-dis(1,3-diphenylpropan-2-yl)disulfane was investigated, indicating the importance of understanding the physical properties of these compounds . Additionally, the antibacterial efficacy of synthesized 1-(2', 4'-dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones against various bacteria suggests that the chemical properties of these compounds can be tailored for specific biological activities .

Scientific Research Applications

1. Physical Properties and Thermodynamics

  • Molar Volumes in Aqueous Solutions : Research conducted by Cibulka (2014) explored the densities of dilute aqueous solutions of branched diols derived from propane-1,3-diol, including 2-methyl-2-propylpropane-1,3-diol. The study, spanning a temperature range of 298 to 573 K and pressures up to 30 MPa, provided insights into the standard molar volumes of these compounds (Cibulka, 2014).

  • Molar Volumes and Isentropic Compressions : In a similar vein, Cibulka and Hnedkovsky (2013) measured the speed of sound and density in dilute aqueous solutions of branched diols, including 2-methyl-2-propylpropane-1,3-diol, to evaluate standard molar volumes and isentropic compressions (Cibulka & Hnedkovsky, 2013).

2. Biochemical Production and Separation

  • Biological Production of Diols : The microbial production of diols such as 1,3-propanediol and 2,3-butanediol is a field of significant interest. Zeng and Sabra (2011) discussed the progress in engineering production strains and optimizing fermentation processes for these diols (Zeng & Sabra, 2011).

3. Synthesis and Application in Organic Chemistry

  • Synthesis of Derivatives : Zhang Xiu-qin (2009) reported on the synthesis of 2-phenylpropane-1,3-diol, illustrating a method with a high yield and purity, potentially useful in various organic syntheses (Zhang Xiu-qin, 2009).
  • Catalytic Applications : Sarvary, Wan, and Frejd (2002) synthesized optically pure 1,3-diols to use as catalysts in asymmetric additions, demonstrating significant enantiomeric excesses in reactions (Sarvary et al., 2002).

4. Analytical Chemistry Applications

  • NMR Spectra Analysis : Lomas (2013) conducted a study on the NMR spectra of alkane-1,3-diols, including 2-methylpropane-1,3-diol, in benzene, providing valuable data for understanding the molecular structure and behavior of these compounds (Lomas, 2013).

5. Biotechnological and Medicinal Applications

  • Antifungal Compound Synthesis : Zambrano-Huerta et al. (2019) synthesized a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives from 1-aryl-1,3-diazidopropan-2-ol, showing high activity against Candida spp., highlighting the potential of diol derivatives in antifungal medication (Zambrano-Huerta et al., 2019).

Safety And Hazards

Safety data for 2-Propylpropane-1,3-diol suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2-propylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-3-6(4-7)5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHZPYGRGQZBCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427342
Record name 2-propylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propylpropane-1,3-diol

CAS RN

2612-28-4
Record name 2-Propyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2612-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-propylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanediol, 2-propyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
GA Savin - Russian Journal of Organic Chemistry, 2007 - Springer
New acetal-like and phosphacyclic lipids were synthesized on the basis of 2-hydroxymethyl-2-propylpropane-1,3-diol. The initial triol was initially treated with higher aldehydes to obtain …
Number of citations: 1 link.springer.com
I Cibulka - The Journal of Chemical Thermodynamics, 2014 - Elsevier
Densities of dilute aqueous solutions of three branched diols derived from propane-1,3-diol (2-methyl-2-propylpropane-1,3-diol, 2,2-diethylpropane-1,3-diol, and 2-ethyl-2-butylpropane-…
Number of citations: 3 www.sciencedirect.com
I Cibulka, L Hnědkovský - Journal of Chemical & Engineering …, 2013 - ACS Publications
Speed of sound and density data for dilute aqueous solutions of four branched diols derived from propane-1,3-diol (2-methyl-2-propylpropane-1,3-diol, 2,2-diethylpropane-1,3-diol, and …
Number of citations: 1 pubs.acs.org
RJ Flanagan, MWJ Chan - Analyst, 1989 - pubs.rsc.org
A simple method for the assay of the hypnotic drug meprobamate (2-methyl-2-propylpropane-1,3-diol dicarbamate) in plasma has been developed. Hydrolysis to the 1,3-diol was …
Number of citations: 1 pubs.rsc.org
Y Liu, H Ge - Nature chemistry, 2017 - nature.com
Transition-metal-catalysed direct C–H bond functionalization of aliphatic amines is of great importance in organic and medicinal chemistry research. Several methods have been …
Number of citations: 268 www.nature.com
PK Gessner, DV Parke, RT Williams - Biochemical Journal, 1960 - ncbi.nlm.nih.gov
… acid (hydroxypivalic or 2:2-dimethylhydracrylic acid) as a metabolite of 2:2-dimethylpropane-1:3-diol, and we also obtained the glucuronide of 2-methyl-2propylpropane-1:3-diol. These …
Number of citations: 55 www.ncbi.nlm.nih.gov
IV Gofman, TE Sukhanova, MÉ Vylegzhanina… - Physics of the Solid …, 2010 - Springer
Films of aliphatic polyurethane-silica composites containing up to 27.3 mol % of SiO 2 nanoparticles have been prepared by the parallel synthesis using the sol-gel technology. It has …
Number of citations: 1 link.springer.com
C Jehanno, J Demarteau, D Mantione… - ACS Macro …, 2020 - ACS Publications
Functionalized cyclic carbonates are attractive monomers for the synthesis of innovative polycarbonates or polyurethanes for various applications. Even though their synthesis has been …
Number of citations: 69 pubs.acs.org
GI Goryashina, AV Bogatskii, YY Samitov… - Chemistry of …, 1968 - Springer
Twenty-six previously unreported 5-alkoxymethyl-2,5-dialkyl-1,3-dioxanes have been synthesized by the condensation of 2-alkoxymethyl-2-alkylpropane-1,3-diols with aldehydes. It has …
Number of citations: 6 link.springer.com
H Nishikawa, M Kuwayama, A Nihonyanagi… - Journal of Materials …, 2023 - pubs.rsc.org
Recently, ferroelectric fluid, such as ferroelectric nematic liquid crystals (NFLCs) and ferroelectric smectic A LCs (SmAFLCs), has been of great fundamental and practical interest owing …
Number of citations: 3 pubs.rsc.org

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